4,5-Dichloro-2-phenylpyridazin-3-one has been synthesized using various methods, including condensation reactions and cyclization reactions []. Its structure has been confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry [, ].
Studies have explored the potential biological activities of 4,5-Dichloro-2-phenylpyridazin-3-one, including:
4,5-Dichloro-2-phenylpyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyridazine ring and a phenyl group at the 2 position. Its molecular formula is C10H6Cl2N2O, and it has a molecular weight of approximately 233.07 g/mol. The compound is known for its diverse chemical reactivity and biological activities, making it a subject of interest in medicinal chemistry and agrochemical research.
4,5-Dichloro-2-phenylpyridazin-3(2H)-one exhibits significant biological activities:
The synthesis of 4,5-dichloro-2-phenylpyridazin-3(2H)-one typically involves several methods:
The applications of 4,5-dichloro-2-phenylpyridazin-3(2H)-one span various fields:
Interaction studies have revealed that 4,5-dichloro-2-phenylpyridazin-3(2H)-one can form complexes with various biomolecules:
Several compounds share structural similarities with 4,5-dichloro-2-phenylpyridazin-3(2H)-one. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Aspects |
---|---|---|
4-Chloro-2-phenyldihydropyridazinone | Contains one chlorine atom and a phenyl group | Less reactive due to fewer halogen substituents |
3-Amino-4,5-dichloropyridazine | Amino group at the 3-position instead of phenyl | Potential for different biological activities |
3-Hydroxy-4,5-dichloropyridazine | Hydroxy group at the 3-position | Increased solubility and altered reactivity |
These compounds highlight the uniqueness of 4,5-dichloro-2-phenylpyridazin-3(2H)-one due to its dual chlorine substituents and phenyl group, which contribute to its distinct reactivity and biological profile.
Irritant